2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
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Overview
Description
SH-11037 is a novel potent seh inhibitor, effectively blocking key angiogenic properties of human retinal endothelial cells (hrecs), inhibiting choroidal sprouting and significantly suppressing cnv lesion volume
Scientific Research Applications
Synthesis and Chemical Reactions
- Research has explored the synthesis and reactivity of related chromen derivatives. For example, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines has been studied, leading to the creation of novel cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
- Another study focused on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, demonstrating the versatility of chromene derivatives in organic synthesis (Velikorodov et al., 2014).
Biological and Pharmaceutical Research
- The antibacterial effects of various synthesized derivatives of 4-hydroxy-chromen-2-one have been investigated, highlighting the potential biomedical applications of chromene derivatives (Behrami & Dobroshi, 2019).
- Research on oxoindole-linked α-alkoxy-β-amino acid derivatives, similar in structure to the compound , has been conducted to understand their chemical properties and potential applications (Ravikumar et al., 2015).
Material Science and Chemical Properties
- Studies on the ground and excited-state dipole moments of synthesized coumarin derivatives, closely related to the compound of interest, have been performed. These studies are crucial for understanding the solvatochromic properties of such compounds (Joshi et al., 2015).
Properties
Molecular Formula |
C34H39NO10 |
---|---|
Molecular Weight |
621.683 |
IUPAC Name |
2-Methoxy-5-((5,6,7-trimethoxy-4-oxochroman-3-yl)methyl)phenyl (tert-butoxycarbonyl)-L-phenylalaninate |
InChI |
InChI=1S/C34H39NO10/c1-34(2,3)45-33(38)35-23(16-20-11-9-8-10-12-20)32(37)44-25-17-21(13-14-24(25)39-4)15-22-19-43-26-18-27(40-5)30(41-6)31(42-7)28(26)29(22)36/h8-14,17-18,22-23H,15-16,19H2,1-7H3,(H,35,38)/t22?,23-/m0/s1 |
InChI Key |
WNDLJGVBWVLFKK-WCSIJFPASA-N |
SMILES |
O=C(OC1=CC(CC2COC3=C(C(OC)=C(OC)C(OC)=C3)C2=O)=CC=C1OC)[C@H](CC4=CC=CC=C4)NC(OC(C)(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SH-11037; SH 11037; SH11037 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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